3-(2,4-dichlorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
The compound is a complex organic molecule that likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Isoxazole rings are found in many biologically active molecules and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of isoxazoles is planar due to the sp2 hybridization of all its atoms . The dichlorophenyl and diphenyl groups likely add significant complexity to the molecule’s structure.Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . The specific reactions that “3-(2,4-dichlorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” can undergo would depend on its exact structure.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, dichlorophenyl isoxazoles have a molecular weight of around 214.05 .Scientific Research Applications
Synthesis and Evaluation for Anti-stress Applications
A study on the synthesis of a series of 2,3-diphenyl-5-(naphthalen-1-yl)-4H-2,3,3a,5,6,6a-hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives explored their potential as anti-stress agents. Through 1,3-dipolar cycloaddition reactions, these derivatives demonstrated significant anti-stress activity in models of immobilization-induced acute stress in mice, suggesting their potential as lead molecules for developing new anti-stress medications (Badru, Anand, & Singh, 2012).
Photoluminescent Materials Development
In the field of materials science, the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units has been reported. These materials exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Solar Cell Performance Enhancement
A novel approach to enhancing solar cell performance involves controlling the internal dipole change in organic photovoltaic polymers. The synthesis of polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units showed that the power conversion efficiencies of these materials were strongly correlated with the change in the dipole moment from the ground to the excited state, indicating a new strategy for improving solar cell efficiencies (Carsten et al., 2012).
Antimicrobial Applications
Research into the antimicrobial properties of novel compounds has led to the synthesis of azaimidoxy compounds, such as 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, which exhibit potential as chemotherapeutic agents. These compounds were synthesized through diazotization reactions followed by coupling with 2-hydroxy-1H-isoindole-1,3(2H)-dione or 1-hydroxypyrrolidine-2,5-dione, showcasing their promise in antimicrobial applications (Jain, Nagda, & Talesara, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O3/c24-14-11-12-17(18(25)13-14)20-19-21(30-27(20)16-9-5-2-6-10-16)23(29)26(22(19)28)15-7-3-1-4-8-15/h1-13,19-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOJSWOILFOYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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